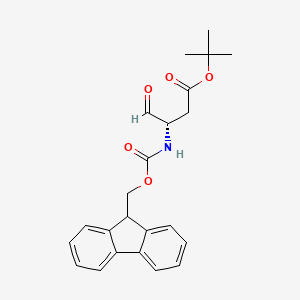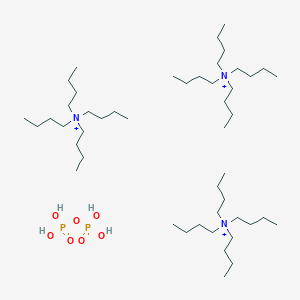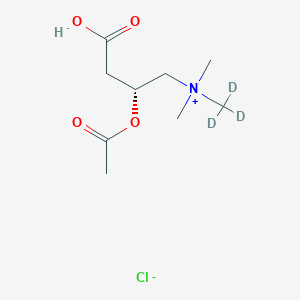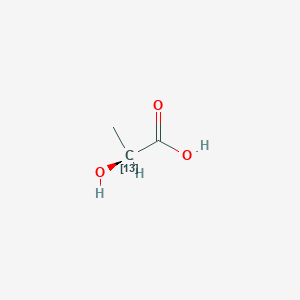
Fmoc-Asp(OtBu)-Wang resin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Fmoc-Asp(OtBu)-Wang resin is a solid-phase support used in peptide synthesis. It combines an Fmoc-protected aspartic acid derivative (Fmoc-Asp(OtBu)-OH) with a Wang resin matrix.
- The Fmoc group serves as a temporary protecting group for the amino acid during peptide assembly, allowing stepwise elongation of the peptide chain.
- The Wang resin provides a solid support, facilitating purification and handling during synthesis.
Métodos De Preparación
Synthetic Routes: Fmoc-Asp(OtBu)-Wang resin is typically synthesized using solid-phase peptide synthesis (SPPS). The Fmoc-Asp(OtBu)-OH amino acid is coupled to the Wang resin through amide bond formation.
Reaction Conditions:
Industrial Production Methods: this compound is commercially available and widely used in laboratories for peptide synthesis.
Análisis De Reacciones Químicas
Reactions Undergone:
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Used for custom peptide synthesis, drug discovery, and bioconjugation.
Biology: Enables the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Supports the development of peptide-based drugs and diagnostics.
Industry: Used in the production of therapeutic peptides and peptide-based materials.
Mecanismo De Acción
- Fmoc-Asp(OtBu)-Wang resin itself does not exert biological effects. its role lies in providing a scaffold for peptide synthesis.
- The synthesized peptides may target specific receptors, enzymes, or cellular processes, depending on their sequence.
Comparación Con Compuestos Similares
- Fmoc-Asp(OtBu)-Wang resin is similar to other Fmoc-protected resins (e.g., Fmoc-Rink amide resin, Fmoc-PAL resin).
- Its uniqueness lies in the combination of Fmoc-Asp(OtBu)-OH with the Wang resin, offering stability during synthesis and compatibility with standard SPPS protocols.
Remember that this compound plays a crucial role in peptide synthesis, enabling the creation of diverse peptides for research, medicine, and industry
Propiedades
Fórmula molecular |
C23H25NO5 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C23H25NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,13,15,20H,12,14H2,1-3H3,(H,24,27)/t15-/m0/s1 |
Clave InChI |
TYPIQBXHJBDEBC-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OC(=O)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)



![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)

![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)
![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)


![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
